3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide
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Overview
Description
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a piperazinyl-cyclohexyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multi-step organic reactions The initial step often includes the formation of the chromen-2-one core through the condensation of salicylaldehyde with acetic anhydride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.
Substitution: The piperazinyl-cyclohexyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the chromen-2-one core can form hydrogen bonds with biological molecules, while the piperazinyl-cyclohexyl moiety can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler analog with similar chromen-2-one core but lacking the piperazinyl-cyclohexyl moiety.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another analog with an acetate group instead of the piperazinyl-cyclohexyl moiety.
Uniqueness
The uniqueness of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide lies in its complex structure, which combines the chromen-2-one core with a piperazinyl-cyclohexyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H35N3O4 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C25H35N3O4/c1-18-20-7-6-19(29)16-22(20)32-24(31)21(18)8-9-23(30)26-17-25(10-4-3-5-11-25)28-14-12-27(2)13-15-28/h6-7,16,29H,3-5,8-15,17H2,1-2H3,(H,26,30) |
InChI Key |
NWEVHVVYHDYODQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Origin of Product |
United States |
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